2-Methoxy-13-methyltetradecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H32O3 |
|---|---|
Molecular Weight |
272.42 g/mol |
IUPAC Name |
2-methoxy-13-methyltetradecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-14(2)12-10-8-6-4-5-7-9-11-13-15(19-3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |
InChI Key |
XFHHJDPDGWIHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCC(C(=O)O)OC |
Synonyms |
2-methoxy-13-methyltetradecanoic acid M-MTDA |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 2 Methoxy 13 Methyltetradecanoic Acid
Identification and Isolation from Marine Organisms
The identification of 2-Methoxy-13-methyltetradecanoic acid has been a result of bioprospecting efforts focused on marine organisms, which are known to be a rich source of novel lipids with diverse chemical structures.
The marine sponge Amphimedon complanata is the first and primary organism from which this compound was identified and isolated. researchgate.net This discovery was part of a broader investigation into the chemical constituents of this particular sponge, which was collected in Puerto Rico. researchgate.netnih.gov The isolation of this compound, along with other related 2-methoxy fatty acids from Amphimedon complanata, marked its first identification in a natural source. researchgate.net The structure of the acid was subsequently corroborated through total synthesis, which also provided sufficient material for further biological evaluation. nih.gov While other 2-methoxylated fatty acids have been found in other Caribbean sponges like Tethya crypta, Spheciospongia cuspidifera, and Callyspongia fallax, the specific iso-branched this compound is notably linked to Amphimedon complanata.
Table 1: Documented Occurrence of this compound in Marine Sponges
| Compound Name | Formula | Sponge Species | Location of Collection | Reference |
| This compound | C16H32O3 | Amphimedon complanata | Aguadilla, Puerto Rico | researchgate.netnih.gov |
Marine sponges are complex ecosystems that host a diverse array of microbial symbionts, including bacteria, archaea, and fungi. It is widely hypothesized that many of the natural products isolated from sponges are, in fact, produced by these symbiotic microorganisms. researchgate.net This is also considered a strong possibility for the origin of 2-methoxylated fatty acids. nih.gov The production of these compounds could serve as a chemical defense mechanism for the sponge, protecting it within its highly competitive marine environment. nih.gov The novel methoxylated fatty acids found in the sponge Callyspongia fallax were also suggested to have originated from the phospholipids (B1166683) of a bacterium in symbiosis with the sponge. While the definitive producer of this compound has not been conclusively determined, the associated microbial community within Amphimedon complanata remains a leading candidate for its biosynthesis. researchgate.netnih.gov
Presence in Other Biological Matrices (e.g., microbial communities, sediments)
To date, the documented natural occurrence of this compound is confined to the marine sponge Amphimedon complanata and its potential microbial symbionts. There are no specific reports of its isolation from marine or terrestrial sediments, or from free-living microbial communities outside of a sponge host. While marine sediments and microbial mats are known to contain a vast diversity of fatty acids, the presence of this specific methoxylated and iso-branched compound has not been identified in these environments. The related, but non-methoxylated, 13-methyltetradecanoic acid has been reported in other organisms, such as the bacterium Streptomyces manipurensis.
Chemo-taxonomic Implications of its Natural Presence
The fatty acid profiles of marine sponges are increasingly being recognized for their chemotaxonomic significance, providing chemical markers that can help in the classification of these organisms. scielo.br The presence of unusual fatty acids, such as very-long-chain fatty acids (VLCFAs), and those with specific branching or modifications like methoxylation, can be characteristic of particular sponge taxa. scielo.brscielo.br
The distribution of long-chain fatty acids has been used to suggest relationships between different classes of sponges, such as Demospongiae and Hexactinellida. scielo.br At a lower taxonomic level, specific fatty acids have been proposed as markers for families like Clionaidae and Spirastrellidae. scielo.br Fatty acid profiles of deep-sea sponges, in particular, have been highlighted as useful chemotaxonomic markers that also support the idea that sponges acquire these compounds from their endosymbiotic bacteria. scielo.brnih.gov The discovery of this compound and other unique fatty acids in Amphimedon complanata contributes to the chemical fingerprint of this species and the genus Amphimedon. As more data on the distribution of such rare fatty acids become available, they may serve as valuable chemotaxonomic markers to distinguish between closely related species or to understand the phylogenetic relationships between different sponge groups and their symbiotic microbial partners.
Biosynthetic Pathways and Enzymatic Transformations of 2 Methoxy 13 Methyltetradecanoic Acid
Postulated Biosynthetic Routes for Alpha-Methoxylated Fatty Acids
Alpha-methoxylated fatty acids are a unique class of lipids primarily found in marine organisms, particularly sponges. nih.govresearchgate.net While the precise biosynthetic pathway for 2-methoxy-13-methyltetradecanoic acid has not been fully elucidated in a single organism, a plausible route can be postulated based on the analysis of related metabolites found in sponges.
Research on the Caribbean sponge Erylus goffrilleri has led to the identification of novel iso-methyl-branched and alpha-methoxylated fatty acids. nih.gov Based on the co-occurrence of various related fatty acid structures, a biosynthetic sequence has been proposed. This model suggests that the biosynthesis begins with the formation of the core fatty acid structure, which then undergoes subsequent modifications. A likely pathway is that the precursor, 13-methyltetradecanoic acid, is first synthesized and then undergoes enzymatic hydroxylation at the alpha-carbon (C-2) to form 2-hydroxy-13-methyltetradecanoic acid. This hydroxylated intermediate is then methylated to yield the final 2-methoxy product. researchgate.net This sequence—fatty acid synthesis followed by alpha-modification—is a recurring theme in the biosynthesis of such specialized lipids.
Investigation of Precursor Incorporation and Metabolic Tracing Studies
Understanding the origin of the carbon atoms that constitute this compound requires examining the biosynthesis of its two distinct components: the iso-branched fatty acid backbone and the alpha-methoxy group.
The backbone of the molecule is 13-methyltetradecanoic acid, an iso-fatty acid with a total of 15 carbons—an odd number. The biosynthesis of odd-chain fatty acids is initiated by a different primer than the typical acetyl-CoA (a two-carbon unit) used for even-chain fatty acids. Instead, fatty acid synthase utilizes propionyl-CoA, a three-carbon molecule, as the starting block. wikipedia.org
The synthesis proceeds with the fatty acid synthase complex adding two-carbon units from malonyl-CoA in successive cycles until the final chain length is achieved. The use of a three-carbon primer (propionyl-CoA) followed by the addition of six two-carbon units (12 carbons) would result in a 15-carbon straight-chain fatty acid (pentadecanoic acid). However, for 13-methyltetradecanoic acid, the branching pattern indicates a different primer is used, as detailed in the following section. The elongation of the fatty acid chain itself, whether odd or branched, relies on the same fundamental machinery of the fatty acid synthase complex.
The characteristic iso-branch at the C-13 position of this compound points directly to a biosynthetic origin from branched-chain amino acids (BCAAs). This process is well-documented in bacteria, such as Bacillus subtilis.
The synthesis of iso-fatty acids is initiated with a primer derived from the amino acid valine. The metabolic pathway begins with the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate. This intermediate is then decarboxylated to form isobutyryl-CoA. wikipedia.org This branched four-carbon acyl-CoA molecule serves as the specific primer for the fatty acid synthase (FAS) complex. The FAS then elongates this primer by sequentially adding two-carbon units from malonyl-CoA, ultimately producing iso-fatty acids like 13-methyltetradecanoic acid.
Metabolic tracing studies in Bacillus subtilis have confirmed this link. When cultures are supplemented with isotopically labeled valine, the label is incorporated into iso-branched fatty acids, demonstrating that the carbon skeleton of valine is the direct precursor for the branched primer. Similarly, studies have shown that methionine can contribute carbons to the fatty acid backbone, indicating the complex interplay of amino acid metabolism and fatty acid synthesis.
| Precursor Amino Acid | Derived Primer | Resulting Fatty Acid Type | Example Product (Backbone) |
| Valine | Isobutyryl-CoA | iso-even chain | 12-methyltridecanoic acid |
| Valine | Isobutyryl-CoA | iso-odd chain | 13-methyltetradecanoic acid |
| Leucine | Isovaleryl-CoA | iso-odd chain | 14-methylpentadecanoic acid |
| Isoleucine | 2-methylbutyryl-CoA | anteiso-odd chain | 12-methyltetradecanoic acid |
Enzymology of Methylation and Branching in Fatty Acid Metabolism
The synthesis of this compound relies on specific enzymes to create both the branched structure and the alpha-methoxy group.
Enzymology of Branching: The formation of the isobutyryl-CoA primer from valine is a multi-step enzymatic process:
Branched-Chain Amino Acid Transferase (BCAT): This enzyme catalyzes the initial step, removing the amino group from valine to produce the α-keto acid, α-ketoisovalerate.
Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex: This essential multi-enzyme complex carries out the oxidative decarboxylation of α-ketoisovalerate, converting it into isobutyryl-CoA. wikipedia.org The BCKD complex is a critical control point and is highly specific for branched-chain α-keto acids.
β-Ketoacyl-ACP Synthase III (FabH): This is the condensing enzyme that initiates fatty acid synthesis. Crucially, the FabH in organisms that produce branched-chain fatty acids exhibits a substrate preference for branched-chain acyl-CoA primers like isobutyryl-CoA over acetyl-CoA.
Enzymology of Methylation: The addition of the methoxy (B1213986) group at the C-2 position is believed to be a two-step enzymatic process occurring after the fatty acid chain is fully formed:
Fatty Acid α-Hydroxylase: This enzyme would first introduce a hydroxyl group at the alpha-carbon of 13-methyltetradecanoic acid. Enzymes capable of α-oxidation of fatty acids are known to exist in peroxisomes and are responsible for metabolizing certain types of fatty acids, including those with methyl branches. libretexts.orgmicrobenotes.com A similar hydroxylase is the most likely candidate for this initial step.
O-Methyltransferase: Following hydroxylation, an O-methyltransferase enzyme would catalyze the final step. This enzyme would transfer a methyl group from a donor molecule to the oxygen of the 2-hydroxyl group. The universal methyl donor in biological systems is S-adenosylmethionine (SAM) . wikipedia.org Studies have demonstrated the enzymatic transfer of methyl groups from SAM to the carboxyl group of free fatty acids, forming fatty acid methyl esters. nih.govresearchgate.net It is highly probable that a similar SAM-dependent methyltransferase is responsible for the O-methylation of the 2-hydroxy precursor to form the final 2-methoxy product.
| Process | Key Enzyme(s) | Substrate(s) | Product(s) |
| Primer Formation (Branching) | Branched-Chain Amino Acid Transferase (BCAT) | Valine, α-ketoglutarate | α-ketoisovalerate, Glutamate |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKD) | α-ketoisovalerate, CoA, NAD+ | Isobutyryl-CoA, CO2, NADH | |
| Initiation of FAS | β-Ketoacyl-ACP Synthase III (FabH) | Isobutyryl-CoA, Malonyl-ACP | Isobutyrylacyl-ACP |
| Alpha-Hydroxylation | Fatty Acid α-Hydroxylase (postulated) | 13-methyltetradecanoic acid | 2-hydroxy-13-methyltetradecanoic acid |
| Alpha-Methoxylation | O-Methyltransferase (postulated) | 2-hydroxy-13-methyltetradecanoic acid, S-adenosylmethionine | This compound, S-adenosylhomocysteine |
Chemical Synthesis and Analog Generation Strategies for 2 Methoxy 13 Methyltetradecanoic Acid
Total Synthetic Methodologies and Reaction Sequences
The first total synthesis of 2-Methoxy-13-methyltetradecanoic acid was accomplished to confirm the structure of the compound isolated from the marine sponge Amphimedon complanata and to provide sufficient material for biological evaluation.
Racemic Synthesis Approaches (e.g., starting from methyl 12-methyltridecanoate)
The synthetic pathway begins with the reduction of the methyl ester of the starting material to the corresponding aldehyde, 12-methyltridecanal. This aldehyde then serves as a key precursor for the introduction of the C2-methoxylated carboxylic acid functionality. The choice of methyl 12-methyltridecanoate as the starting material strategically incorporates the iso-branched methyl group at the C13 position, a characteristic feature of the natural fatty acid.
Key Synthetic Steps and Intermediates (e.g., trimethylsilyl (B98337) cyanide addition to aldehydes)
A pivotal step in the racemic synthesis is the addition of a cyanide source to the aldehyde, 12-methyltridecanal, to form a cyanohydrin intermediate. rsc.orgacs.org Specifically, the addition of trimethylsilyl cyanide (TMSCN) to 12-methyltridecanal, catalyzed by triethylamine, proved to be a key transformation. rsc.orgacs.org This reaction effectively adds a one-carbon unit that will ultimately become the carboxylic acid group.
The resulting O-trimethylsilyl cyanohydrin is then subjected to acidic methanolysis. This step accomplishes two transformations simultaneously: it hydrolyzes the nitrile group to a carboxylic acid methyl ester and converts the silyl (B83357) ether to a hydroxyl group, yielding methyl 2-hydroxy-13-methyltetradecanoate. The subsequent step involves the methylation of this hydroxyl group to form the target 2-methoxy group, followed by saponification of the methyl ester to afford the final (±)-2-Methoxy-13-methyltetradecanoic acid.
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Reduction of Ester | Diisobutylaluminium hydride (DIBAL-H) | 12-Methyltridecanal |
| 2 | Cyanohydrin Formation | Trimethylsilyl cyanide (TMSCN), Triethylamine (Et3N) | 2-(Trimethylsilyloxy)-13-methyltetradecanenitrile |
| 3 | Methanolysis | Methanolic HCl | Methyl 2-hydroxy-13-methyltetradecanoate |
| 4 | Methylation | Methyl iodide, Silver(I) oxide | Methyl 2-methoxy-13-methyltetradecanoate |
| 5 | Saponification | Potassium hydroxide | (±)-2-Methoxy-13-methyltetradecanoic acid |
Applicability of Synthetic Methods to Related Methyl-Branched 2-Methoxylated Fatty Acids
The synthetic strategy developed for (±)-2-Methoxy-13-methyltetradecanoic acid is noted for its general applicability. rsc.orgacs.org This methodology can be adapted for the synthesis of other methyl-branched 2-methoxylated fatty acids. rsc.orgacs.org By selecting different branched-chain aldehydes as starting materials, a variety of related fatty acids with methyl branches at different positions along the aliphatic chain can be synthesized. This flexibility is crucial for creating a library of analogs to probe structure-activity relationships.
Design and Synthesis of Structural Analogs for Research Probes
The generation of structural analogs of this compound is a key strategy for elucidating the structural features essential for its biological activity and for developing more potent or selective research tools.
Preparation of Derivatives with Modified Branching Patterns and Unsaturation
The synthesis of analogs with modified branching patterns can be achieved by starting with different branched-chain aldehydes, as mentioned previously. Furthermore, the introduction of unsaturation into the fatty acid chain represents another important modification. Synthetic strategies for other α-methoxylated fatty acids have demonstrated the feasibility of incorporating double or triple bonds. For instance, the synthesis of (±)-2-methoxy-6-heptadecynoic acid and its corresponding cis-alkene analog, (±)-2-methoxy-6Z-heptadecenoic acid, has been reported. These syntheses often involve the coupling of a long-chain alkyne with a shorter, functionalized fragment, followed by the introduction of the α-methoxy group using a similar cyanohydrin-based methodology.
Stereochemical Considerations in Synthetic Approaches
A significant aspect of the synthesis of this compound is the stereochemistry at the C2 position. The initial total synthesis produced a racemic mixture, meaning it contained equal amounts of the (R)- and (S)-enantiomers. rsc.orgacs.org The biological activities of these individual enantiomers may differ significantly.
Currently, established methods for the direct enantioselective synthesis of this compound have not been extensively reported in the literature. The development of stereoselective synthetic routes is a critical area for future research. Potential strategies could involve the use of chiral auxiliaries attached to the precursor molecule to direct the stereochemical outcome of key reactions. Alternatively, the application of asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other during the introduction of the α-methoxy group or a precursor functionality, could provide an elegant solution. General methods for the asymmetric synthesis of α-chiral carboxylic acids are known, but their specific application to α-methoxy fatty acids remains an area for development. The successful stereoselective synthesis would be invaluable for dissecting the specific biological roles of each enantiomer.
Molecular and Cellular Biological Activities of 2 Methoxy 13 Methyltetradecanoic Acid
Mechanisms of Cellular Cytotoxicity in In Vitro Models
Research has primarily focused on the cytotoxic properties of 2-Methoxy-13-methyltetradecanoic acid against cancer cells, demonstrating its potential as an antineoplastic agent. nih.gov
The synthetic version of (+/-)-2-methoxy-13-methyltetradecanoic acid has demonstrated cytotoxic effects against several human cancer cell lines. nih.gov Specific activity has been observed in leukemia and lymphoma cell lines, where the compound induces cell death. nih.gov The efficacy of this cytotoxicity is measured by the half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.
Studies have reported its cytotoxicity against human chronic myelogenous leukemia (K-562), histiocytic lymphoma (U-937), and promyelocytic leukemia (HL-60) cells when tested in RPMI 1640 medium. nih.gov The EC₅₀ values from this research are detailed in the table below.
| Cell Line | Cancer Type | EC₅₀ (µM) |
| K-562 | Chronic Myelogenous Leukemia | 238 |
| U-937 | Histiocytic Lymphoma | 250 |
| HL-60 | Promyelocytic Leukemia | 476 |
| Data sourced from research on the cytotoxicity of (+/-)-2-methoxy-13-methyltetradecanoic acid. nih.gov |
While this compound is known to induce apoptosis, the specific involvement of mitochondrial-mediated pathways in its mechanism of action has not been detailed in available scientific literature. The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell death mechanism often targeted by anticancer agents. mdpi.com It involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. mdpi.commdpi.com However, specific studies demonstrating the direct effect of this compound on mitochondrial membrane potential or the release of cytochrome c are not presently available.
The precise effects of this compound on key intracellular signaling cascades, such as the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways, remain to be elucidated. These pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a common feature of cancer. nih.govnih.gov The inhibition of these signaling pathways is a common mechanism for anticancer drugs. nih.gov Research on a related, non-methoxylated compound, 13-methyltetradecanoic acid, has shown inhibition of AKT phosphorylation. nih.govsemanticscholar.org However, specific investigations into whether this compound modulates these or other signaling cascades have not been reported.
The influence of this compound on the expression levels of key regulatory proteins in the apoptotic process, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, has not been documented. The ratio of Bax to Bcl-2 is a critical determinant in the commitment of a cell to undergo apoptosis, with a higher ratio favoring cell death. nih.gov Many therapeutic agents exert their effects by down-regulating Bcl-2 or up-regulating Bax. nih.gov While these proteins are fundamental to the apoptotic process, direct evidence linking them to the cytotoxic activity of this compound is currently lacking in the scientific literature.
Antimicrobial Activity Investigations and Associated Mechanisms
In addition to its anticancer properties, the broader class of α-methoxylated fatty acids has been explored for antimicrobial activities.
There are no specific studies detailing the fungitoxic activity of this compound. However, research into structurally related α-methoxylated fatty acids has revealed significant antifungal properties. nih.gov For instance, the introduction of a methoxy (B1213986) group at the alpha position (carbon-2) of certain fatty acids has been shown to enhance their fungitoxicity compared to their unsubstituted counterparts. nih.gov
Studies on (±)-2-methoxytetradecanoic acid and (±)-2-methoxy-4-thiatetradecanoic acid have demonstrated their efficacy against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. nih.gov This suggests that the α-methoxy substitution is a key structural feature for antifungal activity in this class of compounds. nih.gov The table below summarizes the Minimum Inhibitory Concentration (MIC) values for these related compounds against selected fungal strains.
| Compound | Candida albicans (MIC, mM) | Cryptococcus neoformans (MIC, mM) |
| (±)-2-methoxytetradecanoic acid | ~0.11 | ~0.11 |
| (±)-2-methoxy-4-thiatetradecanoic acid | 1.24 | 0.8-1.2 |
| 4-thiatetradecanoic acid | 4.8-12.7 | 4.8-12.7 |
| Data sourced from research on the antifungal properties of α-methoxy substituted fatty acids. nih.gov |
Bactericidal Effects on Gram-Positive and Gram-Negative Bacteria
The bactericidal properties of 2-methoxylated fatty acids, a class of compounds to which this compound belongs, have been a subject of scientific investigation. Research into this area has revealed that the presence of a methoxy group at the alpha-position (C-2) of a fatty acid can confer significant antibacterial activity. These compounds have been isolated from marine sponges and are also synthesized for research purposes to understand their biological activities. nih.gov
Studies on various synthetic α-methoxylated fatty acids have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, (±)-2-methoxy-6-hexadecynoic acid and (±)-2-methoxy-6-octadecynoic acid have shown notable activity against Staphylococcus aureus, including methicillin-resistant strains (CIMRSA), and Escherichia coli. nih.gov The effectiveness of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.
While specific minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of bacteria is not extensively documented in publicly available literature, research on analogous compounds provides insight into the potential activity of this class of molecules. For example, some unsaturated 2-methoxylated fatty acids have demonstrated selective activity, being effective against Gram-positive bacteria at significant concentrations while showing no activity against Gram-negative strains. scielo.br The combination of α-methoxylation and unsaturation in the fatty acid chain appears to be a critical factor in enhancing bactericidal activity. scielo.br
The following table summarizes the reported antibacterial activity of some 2-methoxylated fatty acids against various bacterial strains. It is important to note that these are related compounds, and their activity does not directly represent that of this compound.
| Compound | Target Bacteria | Activity (IC50/MIC) | Reference |
| (±)-2-methoxy-6-hexadecynoic acid | S. aureus, CIMRSA, E. coli | IC50: 30-500 µg/mL | nih.gov |
| (±)-2-methoxy-6-octadecynoic acid | S. aureus, CIMRSA, E. coli | IC50: 30-500 µg/mL | nih.gov |
| (Z)-2-methoxy-6-hexadecenoic acid | Gram-positive bacteria | MIC: 0.35 mM | scielo.br |
| (Z)-2-methoxy-5-hexadecenoic acid | Gram-positive bacteria | MIC: 0.35 mM | scielo.br |
| 2-methoxydecanoic acid | Mycobacterium tuberculosis H37Rv | MIC: 200-239 µM |
This table is for illustrative purposes and includes data for related 2-methoxylated fatty acids, not specifically this compound.
Inhibition of Specific Microbial Enzymes (e.g., N-myristoyltransferase)
N-myristoyltransferase (NMT) is an enzyme found in various eukaryotes, including fungi and protozoa, but not in prokaryotes. nih.gov It catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This process, known as N-myristoylation, is crucial for protein function, including membrane targeting and signal transduction. nih.govnih.gov Due to its essential role in the viability of many pathogenic organisms, NMT has been identified as a promising target for the development of antifungal and antiparasitic agents. nih.govresearchgate.net
The natural substrate for NMT is myristoyl-CoA. nih.gov Given that this compound is a derivative of a C15 fatty acid (structurally related to the C14 myristic acid), it is plausible to hypothesize that it could interact with the fatty acid binding site of NMT. However, direct scientific evidence from publicly available literature specifically demonstrating the inhibition of N-myristoyltransferase by this compound is currently lacking.
Research on NMT inhibitors has largely focused on synthetic molecules that mimic the peptide or myristoyl-CoA substrates. nih.govacs.org While fatty acids themselves are known to be involved in the N-myristoylation process, studies detailing the inhibitory effects of their methoxylated derivatives on NMT are not widely reported. The potential for this compound to act as an NMT inhibitor remains an area for future scientific exploration.
Role in Host-Microbe Interaction Dynamics (e.g., sponge defense mechanisms)
This compound was first identified in the marine sponge Amphimedon complanata. myricxbio.com Marine sponges are sessile organisms that inhabit environments with high microbial densities and are known to produce a vast array of secondary metabolites, many of which are involved in chemical defense against predators, competitors, and pathogens. nih.govnih.gov Fatty acids and their derivatives are among the diverse chemical arsenal (B13267) of sponges. scielo.brmdpi.com
The presence of unusual fatty acids, such as those with methoxy groups, in sponges suggests a role in the ecological interactions of these organisms. nih.gov It is hypothesized that 2-methoxylated fatty acids may serve as a defense mechanism for the sponge or its symbiotic microorganisms. scielo.br These compounds could help protect the sponge from colonization by pathogenic bacteria, a critical function for an organism that filters large volumes of seawater. nih.gov
The biosynthesis of such modified fatty acids could be a result of the complex interplay between the sponge and its associated microbial community. nih.gov These symbiotic microbes can contribute to the chemical diversity of the host, including the production of defensive compounds. The structural features of this compound—a branched chain and an alpha-methoxy group—are characteristic of the unique lipids found in marine sponges, pointing towards a specialized biological function within its host organism. nih.govnih.gov Further research into the chemical ecology of Amphimedon complanata would be necessary to fully elucidate the specific role of this fatty acid in its defense strategies.
Structure Activity Relationship Sar Investigations of 2 Methoxy 13 Methyltetradecanoic Acid and Analogs
Elucidation of the Alpha-Methoxy Functionality's Contribution to Biological Activity
The methoxy (B1213986) group (-OCH3) at the alpha-carbon (C-2) position is a distinctive feature of 2-Methoxy-13-methyltetradecanoic acid. The introduction of this group can significantly influence the molecule's physicochemical properties and its interaction with biological targets. The total synthesis of (±)-2-methoxy-13-methyltetradecanoic acid has enabled the investigation of its biological effects, revealing cytotoxic activity against several human leukemia cell lines. nih.gov Specifically, it has shown cytotoxicity against human chronic myelogenous leukemia (K-562), histiocytic lymphoma (U-937), and promyelocytic leukemia (HL-60) cells. nih.gov
The alpha-methoxy group's contribution to bioactivity can be inferred from studies on other methoxylated compounds. This functional group can enhance a ligand's binding to its target, influence its metabolic stability, and alter its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For instance, in the context of other molecules, a methoxy group has been shown to stabilize compounds against enzymatic hydrolysis, thereby increasing their potency. nih.gov In flavonoids, methoxy groups can strengthen hydrophobic interactions and act as hydrogen bond acceptors, facilitating stabilized binding to proteins and influencing downstream signaling pathways that can lead to cell death. researchgate.net This suggests the alpha-methoxy group in this compound may play a role in its cytotoxic mechanism by modulating its interaction with cellular components or protecting it from metabolic degradation.
Table 1: Cytotoxicity of (±)-2-Methoxy-13-methyltetradecanoic Acid Against Leukemia Cell Lines
This table presents the half-maximal effective concentration (EC50) values, which measure the concentration of a drug that is required for 50% of its maximum effect.
| Cell Line | Cell Type | EC50 (µM) |
|---|---|---|
| K-562 | Human Chronic Myelogenous Leukemia | 238 |
| U-937 | Human Histiocytic Lymphoma | 250 |
| HL-60 | Human Promyelocytic Leukemia | 476 |
Data sourced from a study on the first total synthesis and cytotoxic evaluation of the compound. nih.gov
Impact of Chain Length, Branching Position, and Methyl Group Stereochemistry
The aliphatic chain of a fatty acid is a critical determinant of its biological function. Modifications to its length, the position of branch points, and the stereochemistry of those branches can have profound effects.
Chain Length: The length of the fatty acid chain is crucial for its biological activity. Studies on other fatty acids have shown that even minor changes in chain length can alter their effects. For example, the effects of fatty acids on the secretion of gut hormones like ghrelin and peptide YY (PYY) are highly dependent on chain length, with dodecanoic acid (C12) showing significant effects where decanoic acid (C10) does not. nih.gov Similarly, in photosynthetic organisms, the length of the fatty acyl chain at the sn-2 position of phosphatidylglycerol is critical for growth and photosynthesis, with C16 being optimal and chains that are shorter or longer being less effective. nih.gov This highlights that the 14-carbon backbone (tetradecanoic acid) of the title compound is likely an optimized length for its specific biological activities.
Branching Position: Methyl branching disrupts the close packing of lipid tails, which can increase the fluidity of cell membranes. researchgate.net Molecular dynamics simulations have revealed that the position of a methyl branch along the acyl chain has a variable, position-dependent impact on the structural properties of lipid bilayers, including bilayer thickness and chain ordering. researchgate.netnih.gov While straight-chain fatty acids tend to form smooth monolayers, branched-chain fatty acids form distinct domains. rsc.org This alteration of membrane properties is a potential mechanism through which branched-chain fatty acids exert their biological effects.
Methyl Group Stereochemistry: The stereochemistry of the methyl branch can also influence biological activity. However, its importance can vary depending on the system being studied. In one study examining the physical properties of monolayers, no difference was observed between the chiral (S) form and the racemic mixture of 18-methyl eicosanoic acid. rsc.org The initial synthesis of this compound produced a racemic mixture, and its cytotoxic effects were evaluated using this mixture. nih.gov Further investigation into the synthesis and activity of the individual stereoisomers would be necessary to determine the specific contribution of the methyl group's stereochemistry to its cytotoxicity.
Influence of Unsaturation and Functional Group Modifications on Biological Potency
Introducing unsaturation (double bonds) or modifying functional groups are common strategies in SAR studies to enhance potency and explore mechanisms of action.
Unsaturation: The presence, position, and configuration (cis/trans) of double bonds significantly affect a fatty acid's shape and properties. researchgate.net A study on analogs of 13-methyltetradecanoic acid (13-MTD) found that incorporating a cis-Δ11 double bond into the alkyl chain significantly improved its anticancer activity against human cancer cell lines. nih.gov Unsaturated fatty acids tend to increase membrane fluidity because their "kinked" structure disrupts tight packing between lipid tails. nih.gov This suggests that synthesizing an unsaturated version of this compound could be a viable strategy to enhance its biological potency.
Functional Group Modifications: Altering or replacing functional groups can dramatically change a molecule's activity. In the case of branched-chain fatty acids, increasing the size of the branching group from methyl to ethyl, propyl, or butyl was found to be detrimental to anticancer activity. nih.gov Studies on myristic acid (a C14 straight-chain fatty acid) have shown that introducing different functional groups leads to varied biological activities. For example, analogs such as 2-hydroxymyristoyl-CoA and 2-bromomyristoyl-CoA act as inhibitors of N-myristoyltransferase, an enzyme crucial for the function of many cellular and viral proteins. researchgate.net This demonstrates that modifications at the alpha-position of a C14 fatty acid backbone can impart potent and specific biological activities.
Table 2: Effect of Structural Modifications on the Anticancer Activity of Branched-Chain Fatty Acids
This table summarizes findings on how changes to the branching group and the introduction of unsaturation affect the biological activity of 13-methyltetradecanoic acid (13-MTD) analogs. nih.gov
| Structural Modification | Observation | Impact on Anticancer Activity |
|---|---|---|
| Branching Group Size | Branching group changed from methyl to ethyl, propyl, and butyl. | Adversely affected; larger groups decreased potency. |
| Unsaturation | A cis-Δ11 double bond was incorporated into the alkyl chain. | Significantly improved; potency was enhanced. |
Comparative Analysis with Non-Methoxylated and Other Branched-Chain Fatty Acids
To fully understand the role of the alpha-methoxy group, it is essential to compare the activity of this compound with its direct non-methoxylated counterpart, 13-methyltetradecanoic acid (13-MTD), as well as other related branched-chain fatty acids (BCFAs).
Comparison with 13-Methyltetradecanoic Acid (13-MTD): 13-MTD is a naturally occurring BCFA found in soy fermentation products that has been shown to possess anticancer properties. nih.gov It inhibits the proliferation of T-cell non-Hodgkin's lymphoma (T-NHL) cells both in vitro and in vivo. nih.gov The mechanism involves the induction of apoptosis (programmed cell death) through the activation of caspase-3 and the downregulation of the pro-survival AKT signaling pathway. nih.gov While direct comparative studies under identical conditions are limited, the reported cytotoxic EC50 values for this compound against leukemia cell lines (238-476 µM) appear to be in a similar range to the concentrations of 13-MTD (approx. 175-350 µM, converted from 40-80 µg/ml) that show significant anti-proliferative effects. nih.govnih.gov This suggests that while the alpha-methoxy group modifies the molecule, the core activity may be driven by the branched C14 fatty acid structure.
Comparison with Other Branched-Chain Fatty Acids (BCFAs): BCFAs as a class are widespread in nature and have diverse biological roles. nih.govnih.gov For example, the monomethyl BCFAs C15ISO and C17ISO are essential for the growth and development of the nematode Caenorhabditis elegans. nih.gov In mammals, dietary BCFAs can have specific metabolic effects, such as inhibiting fatty acid desaturation enzymes in the liver. nih.gov The general effect of methyl branching is to alter the physical properties of cell membranes, which can influence a wide range of cellular processes. researchgate.net The anticancer activity of 13-MTD, while promising, is limited by moderate potency, a feature shared by many known BCFAs. nih.gov The investigation of this compound and its analogs is part of a broader effort to develop BCFAs with improved potency and therapeutic potential by exploring novel structural modifications. nih.gov
Table of Mentioned Compounds
| Compound Name |
| This compound |
| 13-methyltetradecanoic acid (13-MTD) |
| Eicosanoic acid |
| 19-methyl eicosanoic acid |
| 18-methyl eicosanoic acid |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) |
| Oleic acid |
| Linoleic acid |
| Palmitic acid |
| 2-methoxyestradiol |
| Moxalactam |
| Myristic acid |
| 2-hydroxymyristoyl-CoA |
| 2-bromomyristoyl-CoA |
| Phosphatidylglycerol |
| Decanoic acid |
| Dodecanoic acid |
| C15ISO monomethyl-branched fatty acid |
| C17ISO monomethyl-branched fatty acid |
Future Perspectives in 2 Methoxy 13 Methyltetradecanoic Acid Research
Unraveling Complex Biosynthetic Pathways in Symbiotic Systems
A significant frontier in understanding 2-methoxy-13-methyltetradecanoic acid is the elucidation of its biosynthetic origins. Sponges, particularly those of the class Demospongiae, are known for producing a vast diversity of unique fatty acids, many of which are the products of complex interactions with their symbiotic microbial communities. nih.govmdpi.com These endosymbionts can constitute a substantial portion of the sponge's biomass and are equipped with metabolic pathways that complement those of the host. nih.gov
The biosynthesis of long-chain fatty acids (LCFAs) in these symbiotic systems is often a collaborative process. nih.gov It is hypothesized that microbial symbionts produce precursor molecules, such as mid-chain branched fatty acids (MBFAs), which are then transferred to the sponge host for further modification. nih.gov The host's enzymatic machinery can then elongate these precursors through a fatty acid elongation cycle, which systematically adds two-carbon units to the acyl chain. researchgate.net The presence of a methoxy (B1213986) group at the C-2 position and a methyl branch at the C-13 position of this compound suggests a multi-step enzymatic synthesis. The characteristic branched structure likely originates from a bacterial precursor, while the final methoxylation step could be catalyzed by host or symbiont enzymes that have yet to be identified. nih.gov
Future research must focus on disentangling the specific roles of the sponge host and its microbial partners. Transcriptomic and metagenomic sequencing of Amphimedon complanata and its associated microbiome could reveal candidate genes for the enzymes involved, such as fatty acid synthases (FAS), elongases, and methyltransferases. mdpi.compnas.org Heterologous expression and biochemical characterization of these enzymes would be the definitive step in confirming their function and piecing together the complete biosynthetic pathway of this unique fatty acid. pnas.org
Deeper Mechanistic Elucidation of Cellular and Molecular Interactions
Initial studies have confirmed that this compound possesses cytotoxic properties. nih.gov Specifically, the synthesized racemic mixture of the compound has been shown to be effective against several human leukemia cell lines. nih.gov This foundational finding invites a deeper investigation into the precise molecular mechanisms driving this cytotoxicity.
| Cell Line | Description | EC₅₀ Value (μM) | Reference |
|---|---|---|---|
| K-562 | Human Chronic Myelogenous Leukemia | 238 | nih.gov |
| U-937 | Human Histiocytic Lymphoma | 250 | nih.gov |
| HL-60 | Human Promyelocytic Leukemia | 476 | nih.gov |
A promising direction for mechanistic inquiry comes from studies on the closely related structural analog, 13-methyltetradecanoic acid (13-MTD). medchemexpress.comwikipedia.org Research on 13-MTD has revealed that it induces apoptosis in human cancer cells through a mitochondrial-mediated pathway. medchemexpress.comwikipedia.org This process involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria. medchemexpress.com Furthermore, 13-MTD has been shown to inhibit the pro-survival AKT signaling pathway while activating the p38 and c-Jun N-terminal kinase (JNK) pathways, which are associated with cellular stress and apoptosis. medchemexpress.comwikipedia.org
Given the structural similarity, it is plausible that this compound shares a similar mechanism of action. Future studies should aim to verify this hypothesis by examining its effects on these key cellular pathways in leukemia cells. Investigating changes in protein expression (Bcl-2, Bax), caspase activation, and the phosphorylation status of proteins in the AKT and MAPK signaling cascades after treatment will be critical for a deeper mechanistic understanding.
Development of Novel Research Probes and Tool Compounds
The advancement of research into this compound is significantly bolstered by its successful total synthesis. nih.gov The development of a six-step synthetic route provides a reliable source of the material for biological testing and, more importantly, offers a chemical platform for creating sophisticated molecular tools. nih.gov The reported synthesis is noted to be of general applicability for producing other methyl-branched 2-methoxylated fatty acids. nih.gov
This synthetic accessibility is the first step toward developing novel research probes. By modifying the synthetic pathway, derivatives of this compound can be created that incorporate reporter tags. For example:
Fluorescent Probes: Attaching a fluorophore to the fatty acid would allow for its visualization within cells using techniques like confocal microscopy, revealing its subcellular localization and potential sites of action.
Affinity Probes: Incorporating a biotin (B1667282) tag would enable pull-down assays. In this approach, the biotinylated fatty acid could be used to isolate its direct protein binding partners from cell lysates, which can then be identified using mass spectrometry. This would provide direct evidence of its molecular targets.
Photoaffinity Probes: Introducing a photo-reactive group would allow for the creation of covalent cross-links between the fatty acid and its interacting proteins upon UV irradiation, permanently tagging its targets for identification.
These novel probes would be invaluable tools for definitively identifying the cellular machinery that interacts with this compound, thereby validating the mechanisms suggested by broader pathway analysis and providing a more precise picture of its mode of action.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methoxy-13-methyltetradecanoic acid with high enantiomeric purity?
- Methodology :
- Step 1 : Start with esterification of 13-methyltetradecanoic acid (precursor) using methanol under acidic catalysis to form the methyl ester derivative .
- Step 2 : Introduce the methoxy group at the 2-position via nucleophilic substitution or oxidation-reduction reactions, using protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions.
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Step 4 : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, referencing standards from catalog entries .
- Key Challenges : Avoiding racemization during methoxy group introduction and optimizing reaction yields.
Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 5°C/min in nitrogen atmosphere) to determine decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (melting/boiling points) and exothermic/endothermic events. Compare with analogs like 13-methyltetradecanoic acid (mp ~10–23°C) .
- Stability Testing : Store samples at 0–6°C (recommended for similar branched-chain acids) and monitor degradation via FT-IR or NMR over time .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound be resolved?
- Methodology :
- In Vitro Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell models) under standardized conditions (pH 7.4, 37°C) .
- Metabolomic Profiling : Use LC-MS to identify metabolites in biological matrices, ensuring calibration with isotopically labeled standards (e.g., deuterated methoxyacetic acid analogs) .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects, impurity levels >95% purity threshold) .
Q. What analytical techniques are most effective for detecting trace impurities in this compound?
- Methodology :
- GC-MS : Optimize derivatization (e.g., silylation) to enhance volatility and detect low-abundance isomers .
- NMR Spectroscopy : Use ¹³C DEPT experiments to identify branching patterns and methoxy group positioning .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C16H32O3) and distinguish isobaric contaminants .
- Validation : Cross-check results with certified reference materials (CRMs) from suppliers like Kanto Reagents .
Q. How does the methoxy group at the 2-position influence the acid’s interaction with lipid bilayers compared to non-methoxy analogs?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, parameterizing force fields for methoxy groups .
- Langmuir Trough Experiments : Measure changes in monolayer surface pressure to assess lipid packing disruption .
- Comparative Studies : Contrast with 13-methyltetradecanoic acid (no methoxy group) to isolate the functional group’s role .
- Key Finding : Preliminary data suggest the methoxy group increases hydrophilicity, altering membrane insertion dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
